molecular formula C13H14BrN5O B2903743 2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2197893-45-9

2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2903743
CAS No.: 2197893-45-9
M. Wt: 336.193
InChI Key: YXNRHZUFUJARKM-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a 5-bromopyrimidine moiety, an azetidine ring, and a 6-methyl-dihydropyridazinone core. The 5-bromopyrimidine group is a prominent pharmacophore in the design of targeted inhibitors and degraders for various diseases, including those related to liver function, metabolism, and oncology . The inclusion of the azetidine ring is a common strategy in modern drug design to optimize key properties like metabolic stability and three-dimensional structure. The dihydropyridazin-3-one scaffold is a privileged structure in medicinal chemistry, known to contribute to potent biological activity. Research on closely related 5-alkyl-pyridazin-3(2H)-one analogs has demonstrated considerable potential, particularly in the development of novel antibacterial agents against challenging Gram-negative pathogens such as Klebsiella pneumoniae . The specific substitution pattern on the pyrimidine ring and the azetidine-methyl linkage in this compound make it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological mechanisms, develop new synthetic routes for complex heterocycles, and optimize lead compounds for enhanced potency and permeability. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5O/c1-9-2-3-12(20)19(17-9)8-10-6-18(7-10)13-15-4-11(14)5-16-13/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNRHZUFUJARKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H16BrN6OC_{14}H_{16}BrN_6O, with a molecular weight of 383.22 g/mol. Its structure incorporates a bromopyrimidine moiety and an azetidine ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, a derivative known as BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea) demonstrated significant cytotoxic effects against various cancer cell lines including Jurkat, HeLa, and MCF-7 cells. The compound exhibited an IC50 value of 4.64±0.08μM4.64\pm 0.08\mu M in Jurkat cells and effectively arrested cell cycle progression in the sub-G1 phase, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction and antiangiogenic properties .

In Vitro Studies

A study conducted on structurally related compounds provided insights into their biological mechanisms. The compounds were tested for their cytotoxicity using the MTT assay across different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their efficacy against cancer cells.

CompoundCell LineIC50 (μM\mu M)Mechanism
BPUJurkat4.64 ± 0.08Apoptosis induction
BPUHeLaNot specifiedCell cycle arrest
BPUMCF-7Not specifiedAntiangiogenic

Molecular Docking Studies

Molecular docking simulations revealed that structurally similar compounds bind effectively to matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The docking scores for BPU were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong binding affinities that could be leveraged for therapeutic development .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Inferences
Target Compound Azetidine, 5-bromopyrimidine, dihydropyridazinone 363.2 Bromine atom, methyl group High lipophilicity (Br), moderate size
2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Piperidine (6-membered), 5-chloropyrimidine, pyrazole substituent 397.5 Chlorine (vs. Br), pyrazole, piperidine Reduced lipophilicity (Cl), increased steric bulk
2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one Azetidine with azepane-sulfonyl group 340.4 Sulfonyl group, azepane Enhanced polarity (sulfonyl), altered solubility
6-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one Piperidine, 5-bromopyrimidine-oxy linker, carbonyl group ~450 (estimated) Oxy bridge, carbonyl Extended conformation, potential protease targeting

Heterocycle and Electronic Effects

  • Azetidine vs.
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine, though at the cost of metabolic stability .
  • Sulfonyl Group () : The sulfonyl modification increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration .

Physicochemical Implications

  • Molecular Weight : The target compound (363.2 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), whereas analogues with piperidine and bulky substituents (e.g., 397.5 g/mol in ) may face challenges in bioavailability.
  • LogP Predictions : Bromine’s lipophilic contribution (LogP ~2.5) contrasts with the sulfonyl group’s polar nature (LogP ~1.2), highlighting tunability for pharmacokinetic optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling reactions : Formation of the azetidine-pyrimidine core via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for bromopyrimidine derivatives) .
  • Reaction optimization : Refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C for 8–12 hours to ensure complete cyclization .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product with >95% purity .
    • Critical parameters : Catalyst loading (e.g., Pd(PPh₃)₄ for coupling), pH control during intermediate isolation, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and diastereomeric purity (e.g., δ 7.8–8.2 ppm for pyrimidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., ESI+ mode) to confirm molecular formula .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify by-products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Controlled replication : Use standardized assay protocols (e.g., fixed concentrations, cell lines, and incubation times) to eliminate variability .
  • Data normalization : Compare IC₅₀ values against common reference compounds (e.g., doxorubicin for cytotoxicity studies) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to evaluate significance across datasets, accounting for variables like solvent choice (DMSO vs. saline) .

Q. What methodological considerations are necessary when assessing the environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25–37°C, monitoring degradation via LC-MS to identify hydrolytic cleavage sites (e.g., azetidine ring opening) .
  • Photolysis experiments : Expose to UV light (λ = 300–400 nm) in environmental chambers, quantifying degradation products using tandem MS .
  • Ecotoxicological assays : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀/EC₅₀) under OECD guidelines .

Q. How should reaction parameters be systematically optimized in multi-step syntheses to minimize by-products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables: temperature (±10°C), solvent polarity (DMF vs. THF), and catalyst ratios .
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • By-product analysis : Characterize impurities via preparative HPLC and 2D NMR to identify side-reaction pathways (e.g., over-alkylation) .

Data Presentation

Table 1 : Key Reaction Parameters for Optimized Synthesis

StepParameterOptimal RangeImpact on Yield/PurityReference
1Coupling Temp.80–90°CMaximizes azetidine formation
2SolventAnhydrous DMFReduces hydrolysis
3Catalyst Loading5 mol% Pd(PPh₃)₄Balances cost/efficacy

Table 2 : Analytical Benchmarks for Structural Confirmation

TechniqueTarget DataAcceptable CriteriaReference
¹H NMRδ 2.4–2.6 ppm (CH₃, dihydropyridazinone)±0.05 ppm
HRMS[M+H]⁺ = 392.0452Δ < 5 ppm
HPLCRetention time = 12.3 minRSD < 2%

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